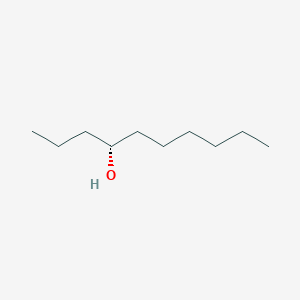
(4R)-4-Decanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Decanol is a chiral alcohol with the molecular formula C10H22O It is an enantiomer of 4-decanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
准备方法
Synthetic Routes and Reaction Conditions
(4R)-4-Decanol can be synthesized through several methods. One common approach involves the reduction of 4-decanone using chiral catalysts to ensure the production of the (4R)-enantiomer. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium complex. The reaction conditions often include moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the same reduction process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
(4R)-4-Decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-decanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to decane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 4-Decanone.
Reduction: Decane.
Substitution: 4-Decyl chloride (when reacted with thionyl chloride).
科学研究应用
(4R)-4-Decanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: It can be used in studies involving enzyme-substrate interactions due to its specific chirality.
Medicine: Research into its potential as a precursor for pharmaceuticals that require chiral purity.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and taste.
作用机制
The mechanism by which (4R)-4-Decanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors that recognize its chiral structure. The pathways involved could include binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
(4S)-4-Decanol: The enantiomer of (4R)-4-Decanol, differing only in the spatial arrangement of atoms.
4-Decanone: The oxidized form of 4-decanol.
Decane: The fully reduced form of 4-decanol.
Uniqueness
This compound is unique due to its specific chirality, which makes it valuable in applications requiring enantiomeric purity. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds.
属性
CAS 编号 |
138256-82-3 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
(4R)-decan-4-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |
InChI 键 |
DTDMYWXTWWFLGJ-SNVBAGLBSA-N |
手性 SMILES |
CCCCCC[C@@H](CCC)O |
规范 SMILES |
CCCCCCC(CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


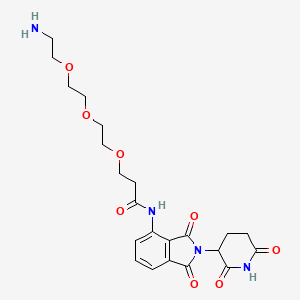
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
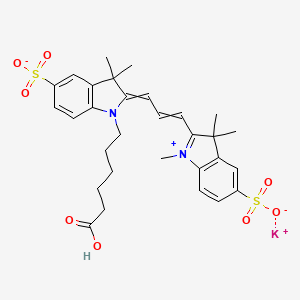
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
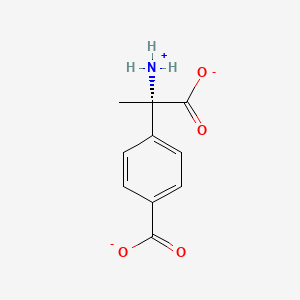
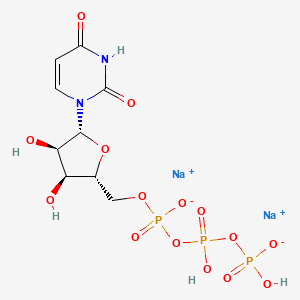
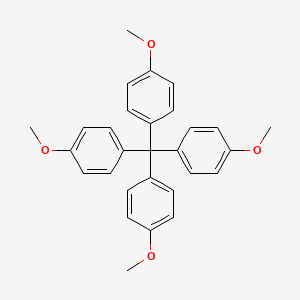
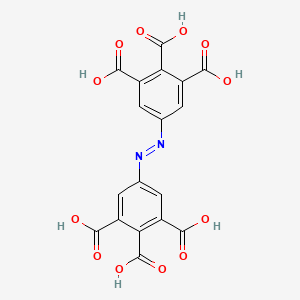
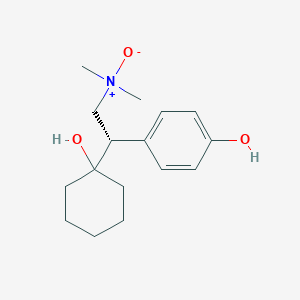
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
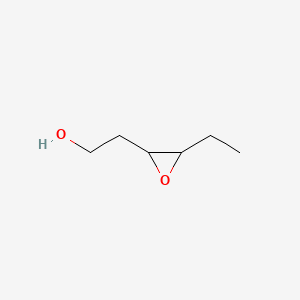
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
